(2R,4R)-Heptane-2,4-diol
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Overview
Description
(2R,4R)-Heptane-2,4-diol is a chiral diol with the molecular formula C7H16O2 It is characterized by two hydroxyl groups attached to the second and fourth carbon atoms of a heptane chain, with both hydroxyl groups in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-Heptane-2,4-diol can be achieved through several methods. One common approach involves the diastereoselective reduction of heptane-2,4-dione using chiral catalysts or reagents. For instance, the reduction can be performed using a ketoreductase enzyme, which provides high stereoselectivity under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-Heptane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products:
Oxidation: Heptane-2,4-dione.
Reduction: Heptane.
Substitution: 2,4-dihaloheptane or 2,4-diaminoheptane.
Scientific Research Applications
(2R,4R)-Heptane-2,4-diol has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,4R)-Heptane-2,4-diol exerts its effects involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound acts as a substrate for ketoreductase enzymes, which catalyze the reduction of carbonyl groups to hydroxyl groups. This process involves the transfer of protons and electrons, facilitated by cofactors such as NADH .
Comparison with Similar Compounds
- (2R,4R)-Pentanediol
- (2S,4S)-Heptane-2,4-diol
- (2R,4S)-Heptane-2,4-diol
Comparison:
(2R,4R)-Heptane-2,4-diol vs. (2R,4R)-Pentanediol: Both compounds are chiral diols, but this compound has a longer carbon chain, which may affect its physical properties and reactivity.
This compound vs. (2S,4S)-Heptane-2,4-diol: The difference in stereochemistry can lead to variations in biological activity and interaction with chiral environments.
This compound vs. (2R,4S)-Heptane-2,4-diol: The presence of different stereoisomers can result in distinct chemical and physical properties, influencing their use in synthesis and applications.
Properties
CAS No. |
918819-72-4 |
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Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R,4R)-heptane-2,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
XVEOUOTUJBYHNL-RNFRBKRXSA-N |
Isomeric SMILES |
CCC[C@H](C[C@@H](C)O)O |
Canonical SMILES |
CCCC(CC(C)O)O |
Origin of Product |
United States |
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